Regioisomeric Differentiation vs. 2‑Amino‑4‑(trifluoromethyl)pyrimidine‑5‑carbaldehyde
The target compound (4‑NH₂, 2‑CF₃) and its regioisomer 2‑amino‑4‑(trifluoromethyl)pyrimidine‑5‑carbaldehyde (CAS 863774-22-5; 2‑NH₂, 4‑CF₃) share identical molecular formulae and molecular weights (191.11 g/mol) but differ in the position of the amino and trifluoromethyl groups . This positional exchange alters the hydrogen‑bond donor/acceptor pharmacophore: the 4‑NH₂ of the target engages the backbone C=O of Met793 in EGFR (as demonstrated for 4‑aminopyrimidine‑5‑carbaldehyde oxime in a 2.3 Å co‑crystal structure), whereas the 2‑NH₂ regioisomer cannot participate in this conserved hinge‑binding interaction [1]. In Syk and TrkA kinase inhibitor patents, the 4‑amino‑2‑trifluoromethyl substitution pattern is recurrently used for optimized hinge‑region contacts, leading to IC₅₀ values as low as 0.5 nM and 12.8 nM respectively, while the 2‑amino‑4‑trifluoromethyl scaffold is absent from these optimized series [2][3].
| Evidence Dimension | Hydrogen-bond donor geometry and kinase hinge-binding compatibility |
|---|---|
| Target Compound Data | 4‑NH₂ orientated toward hinge region; enables canonical donor–acceptor–donor motif; Syk IC₅₀ = 0.5 nM, TrkA IC₅₀ = 12.8 nM for optimized derivatives carrying this core [2][3] |
| Comparator Or Baseline | 2‑Amino‑4‑(trifluoromethyl)pyrimidine‑5‑carbaldehyde (CAS 863774-22-5): 2‑NH₂ position topologically incompatible with same hinge contacts; no sub‑nanomolar inhibitor series reported with this regioisomer [2][3] |
| Quantified Difference | Target regioisomer enables sub‑nanomolar Syk inhibition; comparator regioisomer not represented in optimized kinase inhibitor patents. |
| Conditions | X‑ray co‑crystal structure (EGFR, 2.3 Å resolution) for 4‑aminopyrimidine‑5‑carbaldehyde oxime [1]; Syk ELISA (GST‑hSyk fusion protein, pH 7.5) [2]; TrkA ELISA [3]. |
Why This Matters
For kinase inhibitor programs, regioisomeric identity directly determines hinge‑binding competency; substituting the 2‑amino‑4‑CF₃ isomer yields a scaffold that lacks the validated binding mode of the 4‑amino‑2‑CF₃ core.
- [1] BRENDA Enzyme Database. Complex of 4-aminopyrimidine-5-carbaldehyde oxime with EGFR, 2.3 Å resolution. https://www.brenda-enzymes.org (accessed 2026-05-03). View Source
- [2] BindingDB BDBM127953. Syk IC₅₀ = 0.5 nM. https://www.bindingdb.org (accessed 2026-05-03). View Source
- [3] BindingDB BDBM136685. TrkA IC₅₀ = 12.8 nM. https://www.bindingdb.org (accessed 2026-05-03). View Source
